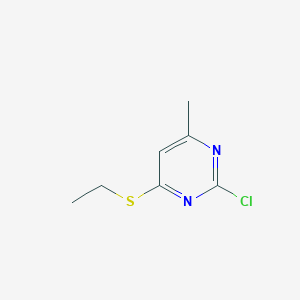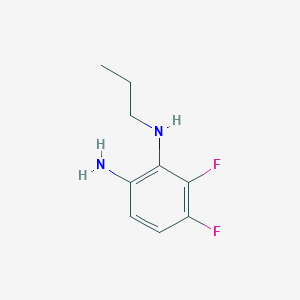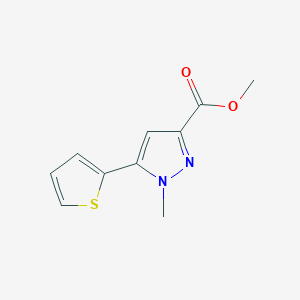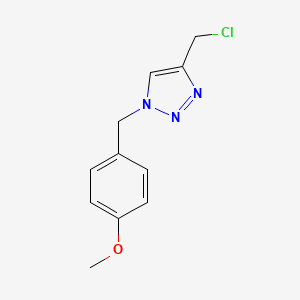
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole
Overview
Description
The compound “4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-methoxybenzyl” part refers to a benzyl group (a benzene ring with a CH2 group attached) that has a methoxy group (OCH3) attached to the 4th carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a benzyl group with a methoxy group at the 4th position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a triazole ring are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions .Scientific Research Applications
Synthesis and Reactivity
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is a compound of interest due to its versatile reactivity and potential applications in creating a variety of heterocyclic compounds. Its synthesis and subsequent reactions form the basis for exploring its utility in various scientific research applications.
- The compound serves as a precursor in the synthesis of azole derivatives, including 1,2,3-triazoles, showcasing its importance in creating compounds with potential biological activities. For instance, it has been used to synthesize 4,5-dibromo-1H-1,2,3-triazoles through reactions with chloromethyl methyl ether, benzyl chloride, and 4-methoxybenzyl chloride under varying conditions. These derivatives further react with butyllithium to yield 5-substituted 1,2,3-triazoles, highlighting its utility in constructing complex molecular structures with high yields (Iddon & Nicholas, 1996).
Biological Activities
Exploring the biological activities of compounds derived from 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is crucial for identifying potential therapeutic applications.
- Some novel heterocyclic compounds derived from this class of triazoles have been synthesized and evaluated for their lipase and α-glucosidase inhibition activities. These studies are pivotal for the development of new treatments for diseases like diabetes and obesity. For example, compounds with significant anti-lipase and anti-α-glucosidase activities have been reported, demonstrating the therapeutic potential of these derivatives (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAJDVVSIOYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)
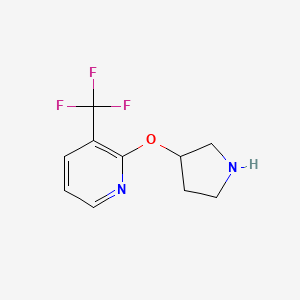
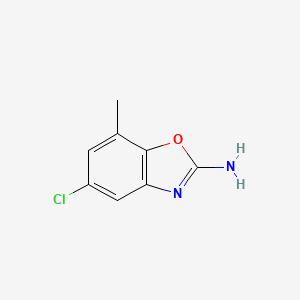
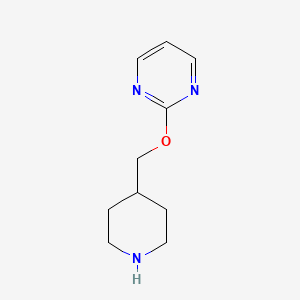
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)

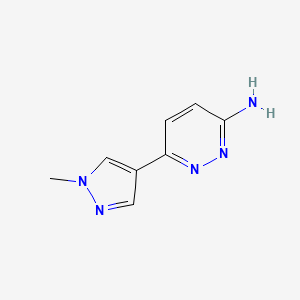
![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)
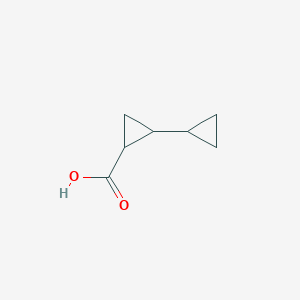
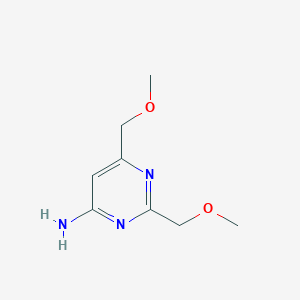
![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)
